
4,4-Diethoxycyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethoxycyclohexan-1-ol is a cyclohexanol derivative with two ethoxy groups attached to the fourth carbon of the cyclohexane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation of 4,4-Diethoxycyclohexene: This method involves the hydroxylation of 4,4-diethoxycyclohexene using osmium tetroxide (OsO4) followed by sodium bisulfite (NaHSO3) to introduce the hydroxyl group at the 1-position.
Reduction of 4,4-Diethoxycyclohexanone: Another approach is the reduction of 4,4-diethoxycyclohexanone using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroxylation reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: this compound can be oxidized to 4,4-diethoxycyclohexanone using oxidizing agents like chromic acid (H2CrO4).
Reduction: The compound can be reduced back to 4,4-diethoxycyclohexene using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with various reagents, such as halides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, pressure and temperature controlled.
Substitution: Halides (e.g., bromine, chlorine), polar aprotic solvents (e.g., DMSO), elevated temperatures.
Major Products Formed:
Oxidation: 4,4-Diethoxycyclohexanone
Reduction: 4,4-Diethoxycyclohexene
Substitution: Various halogenated derivatives
科学的研究の応用
4,4-Diethoxycyclohexan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor itself.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of polymers and other materials due to its unique chemical structure.
作用機序
The mechanism by which 4,4-diethoxycyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
4-ethoxycyclohexan-1-ol
4,4-dimethoxycyclohexan-1-ol
1,4-diethoxycyclohexan-1-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C10H20O3 |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
4,4-diethoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-3-12-10(13-4-2)7-5-9(11)6-8-10/h9,11H,3-8H2,1-2H3 |
InChIキー |
MMWHJAXDAJERRG-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCC(CC1)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


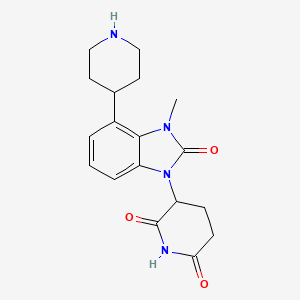
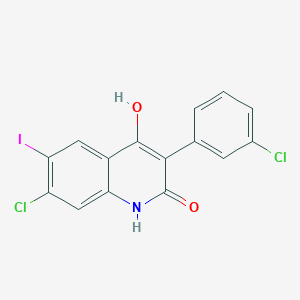
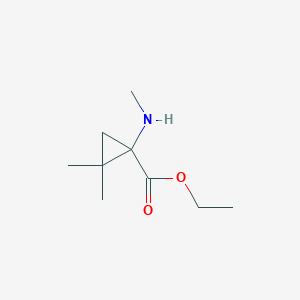
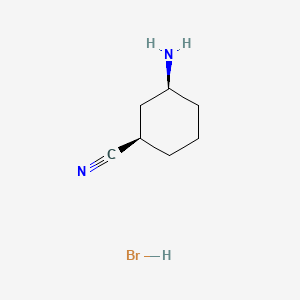
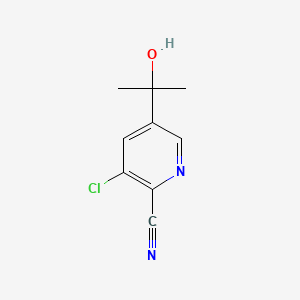

![[(1S)-1-chloroethyl] carbonochloridate](/img/structure/B15360233.png)
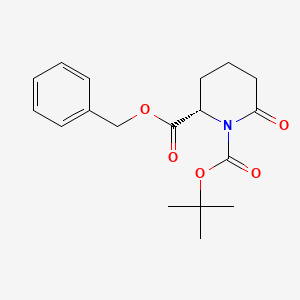

![Methyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-1-prop-2-enylbenzimidazole-5-carboxylate](/img/structure/B15360249.png)
![ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B15360252.png)
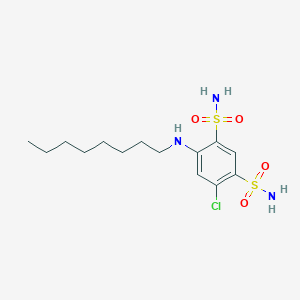
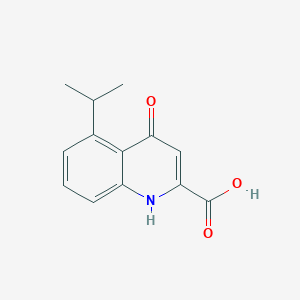
![Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate](/img/structure/B15360286.png)
